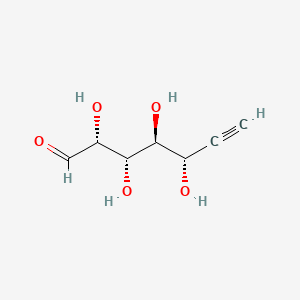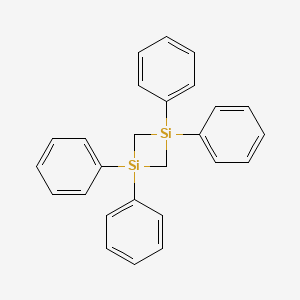
1,1,3,3-Tetraphenyl-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraphenyl-1,3-disiletane is an organosilicon compound with the molecular formula C28H24Si2. It is characterized by the presence of two silicon atoms bonded to phenyl groups, forming a unique disiletane ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenating agent, followed by cyclization. For example, the reaction of diphenylsilane with iodine monochloride or sodium benzenethiolate in benzenethiol can yield the desired disiletane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride, sodium benzenethiolate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as benzene or toluene .
Major Products Formed
The major products formed from these reactions include siloxane and silane derivatives, which can be further utilized in various applications .
Scientific Research Applications
1,1,3,3-Tetraphenyl-1,3-disiletane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenyl-1,3-disiletane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. This property is exploited in catalysis and materials science, where the compound acts as a catalyst or a building block for larger molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains methyl and vinyl groups instead of phenyl groups.
1,1,3,3-Tetrachloro-1,3-disilacyclobutane: This compound has chlorine atoms instead of phenyl groups and forms a different ring structure.
Uniqueness
1,1,3,3-Tetraphenyl-1,3-disiletane is unique due to its phenyl groups, which impart distinct chemical properties and reactivity. These properties make it particularly useful in applications requiring stability and specific reactivity patterns .
Properties
CAS No. |
2319-40-6 |
|---|---|
Molecular Formula |
C26H24Si2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1,1,3,3-tetraphenyl-1,3-disiletane |
InChI |
InChI=1S/C26H24Si2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(22-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
BBQCMUNBXIEAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Related CAS |
170473-77-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


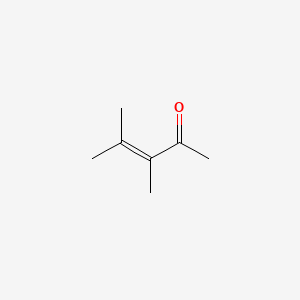
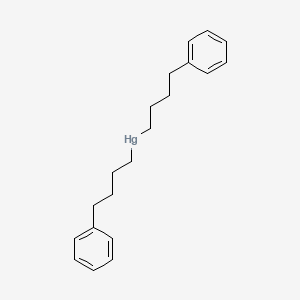
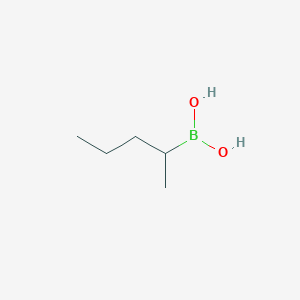
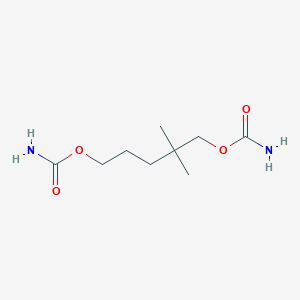
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
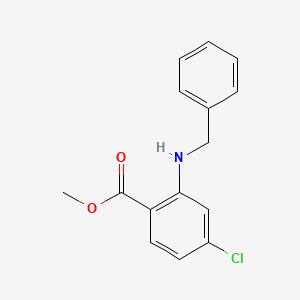
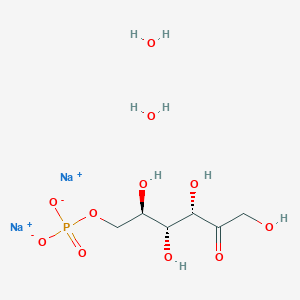
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
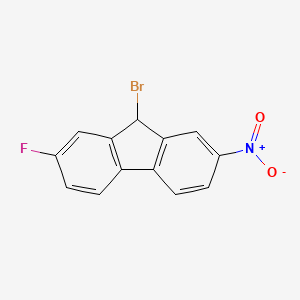
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
